molecular formula C9H19N3O2 B6193553 1-methylpiperidine-4-carboximidamide, acetic acid CAS No. 2680539-17-5

1-methylpiperidine-4-carboximidamide, acetic acid

Cat. No.: B6193553
CAS No.: 2680539-17-5
M. Wt: 201.3
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Description

1-methylpiperidine-4-carboximidamide, acetic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-methylpiperidine-4-carboximidamide, acetic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of substituted pyridines using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine. This method allows for acid-free hydrogenation with good yields and selectivity, and the reaction can be carried out in water as a solvent . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.

Chemical Reactions Analysis

1-methylpiperidine-4-carboximidamide, acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the halogen atom is replaced by a nucleophile.

    Hydrogenation: As mentioned earlier, hydrogenation can be performed using a cobalt catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-methylpiperidine-4-carboximidamide, acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives, which are important in drug design and development.

    Biology: This compound can be used in the study of biological pathways involving piperidine derivatives.

    Medicine: Piperidine derivatives have pharmacological applications, and this compound may be investigated for its potential therapeutic effects.

    Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methylpiperidine-4-carboximidamide, acetic acid involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

1-methylpiperidine-4-carboximidamide, acetic acid can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

    1-methylpiperidine: A methyl-substituted derivative of piperidine.

    4-carboximidamide piperidine: A derivative with a carboximidamide group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties.

Properties

CAS No.

2680539-17-5

Molecular Formula

C9H19N3O2

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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